molecular formula C23H20N6O3S B12363536 Hsd17B13-IN-68

Hsd17B13-IN-68

Cat. No.: B12363536
M. Wt: 460.5 g/mol
InChI Key: KUQVOBSULBSULQ-UHFFFAOYSA-N
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Description

Hsd17B13-IN-68 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 is considered a promising therapeutic approach for treating these liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-68 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar inhibitors often involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-68 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of ketones can produce secondary alcohols .

Scientific Research Applications

Hsd17B13-IN-68 has several scientific research applications, particularly in the fields of:

Mechanism of Action

Hsd17B13-IN-68 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of lipids within hepatocytes. By inhibiting HSD17B13, this compound reduces the formation and accumulation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents substrate conversion .

Comparison with Similar Compounds

Similar Compounds

  • Hsd17B13-IN-1
  • Hsd17B13-IN-2
  • Hsd17B13-IN-3

Uniqueness

Hsd17B13-IN-68 is unique due to its high selectivity and potency towards HSD17B13 compared to other inhibitors. It has shown superior efficacy in preclinical models of NAFLD and NASH, making it a promising candidate for further development .

Properties

Molecular Formula

C23H20N6O3S

Molecular Weight

460.5 g/mol

IUPAC Name

2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-3-[(2-methyltetrazol-5-yl)methyl]-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H20N6O3S/c1-28-26-18(25-27-28)11-29-21(14-9-8-13(32-2)10-16(14)12-6-7-12)24-22-19(23(29)31)15-4-3-5-17(30)20(15)33-22/h3-5,8-10,12,30H,6-7,11H2,1-2H3

InChI Key

KUQVOBSULBSULQ-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)CN2C(=NC3=C(C2=O)C4=C(S3)C(=CC=C4)O)C5=C(C=C(C=C5)OC)C6CC6

Origin of Product

United States

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